Lamiide

Description

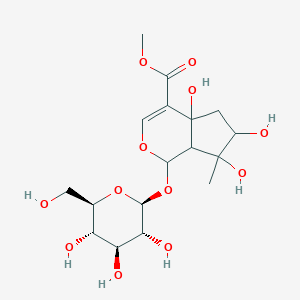

Lamiide is an iridoid glucoside characterized by a cyclopentanoid monoterpene skeleton conjugated with a glucose moiety. It has been isolated from multiple species within the Phlomis genus (Lamiaceae), including P. syriaca, P. integrifolia, P. kotschyana, and P. angustissima . Structural elucidation via spectroscopic methods (UV, IR, NMR, FAB-MS) confirms its α,β-unsaturated ester group, a methylene carbon, and hydroxyl substitutions at specific positions . This compound is biosynthetically related to other iridoids, sharing a core cyclopentane ring but differing in functional group modifications.

Quantitative analyses reveal significant variation in this compound content across Phlomis species (Table 1). For example, P. viscosa and P. pungens contain 0.5% and 0.12% this compound (w/w), respectively, making them rich sources .

Properties

IUPAC Name |

methyl (1S,4aR,6S,7R,7aS)-4a,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)8(19)3-17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8+,9-,10+,11-,12-,14+,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYACENSDOLJGQ-SNONCDODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27856-54-8 | |

| Record name | Lamiide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Solvent Extraction

Solvent extraction remains the most widely used method for initial this compound isolation. Polar solvents such as methanol, ethanol, and water are employed to solubilize this compound from plant matrices. For example, methanol extracts of Lamium species have demonstrated high yields of this compound due to the compound’s glycosidic nature. A standardized protocol involves:

-

Material Preparation : Dried plant leaves (100 g) ground to 0.5 mm particles.

-

Extraction : Refluxed with 70% methanol (1 L) at 70°C for 6 hours.

-

Filtration and Concentration : Extract filtered through cellulose membranes and evaporated under reduced pressure.

Ethanol-water mixtures (e.g., 70% ethanol) are preferred for large-scale extractions, achieving yields of 1.2–1.8% w/w. However, methanol extracts generally show higher this compound concentrations (up to 4.7 mg/g dry weight).

Table 1: Solvent Extraction Efficiency for this compound

| Solvent System | Temperature (°C) | Yield (mg/g) | Source Plant |

|---|---|---|---|

| 70% Methanol | 70 | 4.7 | Lamium orientale |

| 70% Ethanol | 70 | 1.8 | Clerodendrum spp. |

| Water | 100 | 0.9 | Lamium album |

Steam Distillation

Steam distillation is less common but effective for volatile iridoid precursors. This method involves passing steam through plant material to vaporize heat-sensitive compounds, followed by condensation. While this compound itself is non-volatile, its aglycone derivatives can be isolated via this method and subsequently glycosylated.

Bioactivity-Guided Isolation

Fractionation and Chromatography

Crude extracts are fractionated using liquid-liquid partitioning (e.g., ethyl acetate/water) to enrich iridoid content. Bioactivity-guided isolation, as demonstrated in recent studies, combines chromatographic separation with enzymatic assays to track COX-2 and LOX inhibitory activity. Key steps include:

Table 2: Chromatographic Conditions for this compound Isolation

| Technique | Stationary Phase | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Silica CC | Silica gel 60 | CHCl₃:MeOH (8:2) | – | 65–70 |

| Preparative HPLC | C18 | ACN:H₂O (15:85) | 22.4 | ≥95 |

Spectroscopic Characterization

This compound’s structure is confirmed through tandem mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR). Negative-ion ESI-MS shows a deprotonated molecular ion at m/z 421.2350 [M−H]⁻, consistent with . Key NMR signals include:

Semi-Synthetic Approaches

Glycosylation of Iridoid Aglycones

This compound can be synthesized via regioselective glycosylation of its aglycone core (lamiridoside). A reported method involves:

Enzymatic Modification

β-Glucosidases from Aspergillus niger have been used to enhance this compound yields by hydrolyzing competing glycosides in crude extracts.

Challenges and Optimization Strategies

Yield Limitations

Purity Considerations

-

Co-eluting Flavonoids : HPLC methods require gradient elution to separate this compound from quercetin derivatives.

-

Countercurrent Chromatography : Emerging techniques like HPCCC reduce solvent use while achieving 98% purity.

Analytical Validation

Quantification Methods

Chemical Reactions Analysis

Types of Reactions: Lamiide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars and aglycone

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation products may have enhanced antioxidant properties, while hydrolysis products can be used in further synthetic applications .

Scientific Research Applications

Chemical Structure and Extraction

Lamiide is characterized by a unique chemical structure typical of iridoids, which contributes to its bioactivity. The extraction of this compound from plant sources, particularly from the genus Phlomis, involves sophisticated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to ensure purity and efficacy. A study reported the successful identification of this compound in Phlomis garganicum subsp. laevigatum, emphasizing the utility of HPLC-ESI/MS methods for rapid detection of iridoid glycosides in plant extracts .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its effectiveness is attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Antimicrobial Activity : this compound has shown promising results against various pathogens, including Streptococcus sanguis and Staphylococcus aureus. Studies have demonstrated its potential as an antimicrobial agent, which could be beneficial in developing new antibiotics .

- Antioxidant Properties : The compound has been noted for its antioxidant capabilities, which can help mitigate oxidative stress and prevent cellular damage associated with chronic diseases .

- α-Amylase Inhibition : this compound's role in inhibiting α-amylase suggests potential applications in managing diabetes by regulating blood sugar levels .

Anti-inflammatory Activity

A study conducted on the anti-inflammatory effects of iridoids, including this compound, revealed that these compounds can significantly reduce inflammation in animal models. The mechanisms involved include modulation of inflammatory pathways and reduction of inflammatory markers in tissues .

Antimicrobial Efficacy

In vitro studies have confirmed the antimicrobial activity of this compound against various bacterial strains. This research supports the traditional use of Phlomis species in folk medicine for treating infections .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring free radical scavenging activity. Results indicated that this compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

Lamiide exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, this compound has been shown to inhibit the activity of enzymes like lipoxygenase, which plays a role in the inflammatory response. Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative damage to cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Iridoids

Structural Analogues

This compound shares structural homology with iridoids such as loganin , harpagoside , catalpol , and pulchelloside I (Figure 1). Key differences include:

- Hydroxylation : this compound lacks the C-5 hydroxyl group present in catalpol, which may reduce its topical anti-inflammatory efficacy compared to loganin .

- Sugar Conformation : The glucose moiety in this compound adopts a distinct conformation compared to pulchelloside I, influencing molecular size and shape .

Figure 1. Core Structures of Selected Iridoids (Note: Include hand-drawn or sourced diagrams highlighting functional group differences.)

Antioxidant Activity

This compound exhibits moderate antioxidant properties, though less potent than ascorbic acid or quercetin (Table 2). Its EC₅₀ values in DPPH and FRAP assays are 116.2 µg/mL and >200 µg/mL, respectively, compared to 34.7 µg/mL (ascorbic acid) and 7.5 µg/mL (quercetin) . This activity is attributed to its α,β-unsaturated ester, which may scavenge free radicals.

Table 2. Antioxidant Activity of this compound vs. Reference Compounds

| Compound | DPPH EC₅₀ (µg/mL) | FRAP EC₅₀ (µg/mL) | TAC EC₅₀ (µg/mL) | |

|---|---|---|---|---|

| This compound | 116.2 ± 3.51 | >200 | 55 | |

| Ascorbic Acid | 34.7 ± 0.97 | - | 7.5 | |

| Quercetin | - | 7.5 ± 0.68 | - | |

| 10-O-Caffeoyl Scandoside | 2.56 | - | - |

Anti-Inflammatory Activity

This compound shows anti-inflammatory effects in rodent models (IC₅₀ = 0.92 mM in brain phospholipid peroxidation; ED₅₀ = 62.3 mg/kg in carrageenin-induced edema) . However, its topical efficacy is lower than loganin due to hydroxyl group presence .

Cytotoxic and Enzymatic Activity

In cytotoxicity assays against HeLa cells, this compound (EC₅₀ = 25.22–48.10 µM) is less potent than geniposidic acid derivatives but comparable to catalpol .

Structure-Activity Relationships (SAR)

Biological Activity

Lamiide, an iridoid compound primarily found in plants of the Lamiaceae family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

This compound is characterized by a cyclopentane ring structure typical of iridoids, which contributes to its bioactivity. It has been isolated from various species within the Phlomis genus, particularly Phlomis bruguieri and Phlomis floccosa. The chemical structure of this compound allows it to interact with biological systems effectively, leading to various pharmacological effects.

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications. Key activities include:

- Antioxidant Activity : this compound has shown promising results in scavenging free radicals, which is crucial for protecting cells from oxidative stress. A study indicated that this compound extracted from Phlomis bruguieri demonstrated significant antioxidant capacity, which may contribute to its protective effects against cellular damage .

- Anti-inflammatory Effects : Research has reported that this compound possesses anti-inflammatory properties comparable to conventional anti-inflammatory drugs like diclofenac. This activity may be attributed to its ability to inhibit pro-inflammatory mediators .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves modulation of signaling pathways related to cell survival and proliferation .

- Antiviral Properties : Some studies have indicated that this compound may inhibit viral replication, although the exact mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

- Modulation of Signaling Pathways : It affects various signaling pathways related to inflammation and apoptosis, such as NF-kB and MAPK pathways, enhancing its therapeutic potential against diseases characterized by inflammation and uncontrolled cell growth .

Case Studies

- Study on Antioxidant Capacity : In a study evaluating the antioxidant properties of this compound extracted from Phlomis bruguieri, results showed a strong correlation between the concentration of this compound and its ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant .

- Anti-inflammatory Activity Assessment : A comparative study demonstrated that extracts containing this compound significantly reduced edema in carrageenan-induced inflammation models in rats, suggesting its efficacy as an anti-inflammatory agent .

- Anticancer Activity Evaluation : In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being investigated further .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for structural confirmation of lamiide in plant extracts?

this compound's structural elucidation requires a combination of 1D and 2D NMR spectroscopy (e.g., , , DEPT, HMBC, and HSQC) to identify characteristic signals such as α,β-unsaturated ester groups, hydroxylated carbons, and glycosidic linkages. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. Comparative analysis with published NMR data for iridoid glycosides is essential to validate findings .

Q. How can researchers optimize extraction protocols for this compound from Phlomis species?

Effective extraction involves methanol-based solvent systems for polar iridoids, followed by medium-pressure liquid chromatography (MPLC) and reversed-phase HPLC using acetonitrile-water gradients. Yield optimization requires species-specific calibration, as this compound content varies widely (e.g., 0.0175% in P. bruguieri vs. 0.5% in P. viscosa) .

Q. What in vitro assays are suitable for evaluating this compound’s antioxidant activity?

Standard assays include:

- Total Antioxidant Capacity (TAC) : Measures reduction of Mo(VI) to Mo(V) at 695 nm, with EC values compared to ascorbic acid.

- DPPH Radical Scavenging : Quantifies hydrogen-donating ability (EC >200 µg/mL for this compound vs. 7.5 µg/mL for quercetin).

- FRAP Assay : Evaluates Fe reduction to Fe, showing dose-dependent activity .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in EC values (e.g., TAC EC = 55 µg/mL vs. DPPH EC >200 µg/mL) may arise from assay-specific mechanisms (e.g., hydrogen donation vs. electron transfer). Researchers should:

- Normalize data to positive controls (e.g., ascorbic acid).

- Perform statistical validation (e.g., two-tailed t-tests, p < 0.001) to confirm significance.

- Replicate experiments across multiple concentrations and species .

Q. What factors influence this compound yield variability in Phlomis species, and how can this inform experimental design?

Yield variability is linked to genetic divergence, environmental stressors, and extraction efficiency. Researchers should:

- Screen species with high baseline content (e.g., P. viscosa or P. pungens).

- Use metabolomic profiling to identify biosynthetic pathways.

- Standardize harvest timing and post-harvest processing to minimize variability .

Q. What methodological gaps exist in current in vivo studies of this compound’s pharmacological potential?

While in vitro studies highlight antioxidant activity, few in vivo models validate anti-inflammatory or lipid peroxidation effects. Advanced studies should:

- Employ rodent models (e.g., carrageenan-induced inflammation).

- Combine this compound with bioavailability enhancers (e.g., nanoparticles) to address low solubility.

- Use LC-MS/MS to track pharmacokinetics and metabolite identification .

Q. How can researchers reconcile this compound’s moderate antioxidant activity with its potential therapeutic relevance?

this compound’s activity may be synergistic with other phytochemicals (e.g., flavonoids in crude extracts). Researchers should:

- Test combinatorial extracts vs. isolated this compound.

- Investigate non-antioxidant mechanisms (e.g., enzyme inhibition, receptor modulation).

- Compare species-specific co-factors (e.g., Citharexylum’s unique lamidoside derivatives) .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?

- Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC.

- Apply ANOVA for multi-group comparisons (e.g., this compound vs. ascorbic acid across concentrations).

- Report confidence intervals (e.g., DPPH EC = 116.2 ± 3.51 µg/mL) to quantify uncertainty .

Q. How should researchers document this compound extraction and purification for reproducibility?

- Specify solvent ratios, column dimensions (e.g., C-18 HPLC columns), and gradient profiles.

- Report yields as weight-to-weight percentages (e.g., 0.0175% from P. bruguieri).

- Include NMR chemical shifts and MS spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.